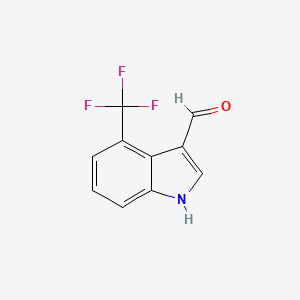

4-(trifluoromethyl)-1H-indole-3-carbaldehyde

CAS No.: 959236-12-5

Cat. No.: VC8162191

Molecular Formula: C10H6F3NO

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959236-12-5 |

|---|---|

| Molecular Formula | C10H6F3NO |

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | 4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H |

| Standard InChI Key | YGSKOERZFUTESV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1)NC=C2C=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=C2C(=C1)NC=C2C=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, reflects its substitution pattern: a trifluoromethyl (-CF) group at the 4-position and an aldehyde (-CHO) at the 3-position of the indole heterocycle. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 959236-12-5 |

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| InChI Key | YGSKOERZFUTESV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1)NC=C2C=O)C(F)(F)F |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety serves as a reactive handle for further derivatization.

Electronic and Steric Effects

The electron-withdrawing nature of the -CF group polarizes the indole ring, directing electrophilic substitution to the 4- and 6-positions. Concurrently, the aldehyde at C3 acts as a directing group in transition metal-catalyzed reactions, enabling regioselective C–H functionalization . Density functional theory (DFT) studies of analogous indole derivatives suggest that the -CF group reduces electron density at the 4-position by approximately 0.15 eV compared to unsubstituted indoles, facilitating electrophilic aromatic substitution .

Synthetic Methodologies

Palladium-Catalyzed C–H Arylation

A robust method for functionalizing 4-(trifluoromethyl)-1H-indole-3-carbaldehyde involves Pd(II)-catalyzed C–H arylation. Under optimized conditions, Pd(OAc) (10 mol%), AgOAc (2 equiv), and trifluoroacetic acid (TFA) in hexafluoroisopropanol (HFIP) at 100°C for 3.5 hours achieve C4-arylation with aryl iodides in yields up to 87% . The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the aldehyde directs palladium to the C4 position (Figure 1).

Representative Protocol:

-

Combine indole-3-carbaldehyde (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc) (10 mol%), and AgOAc (2.0 equiv) in HFIP/TFA (4:1 v/v).

-

Heat at 100°C for 3.5 hours under inert atmosphere.

-

Quench with aqueous NaHCO, extract with ethyl acetate, and purify via column chromatography.

This method tolerates electron-rich and electron-deficient aryl iodides, yielding products with >90% regioselectivity for the C4 position .

Decarboxylative Arylation

An alternative route involves decarboxylative coupling of indole-3-carboxylic acid derivatives. For example, indole-3-carboxylic acid (10a) reacts with aryl iodides under Pd catalysis to form 3-acylated intermediates, which subsequently undergo decarboxylation to yield 4-arylated indoles . This one-pot strategy avoids pre-functionalization of the indole core and streamlines access to complex derivatives.

Physicochemical Properties and Reactivity

Solubility and Stability

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde exhibits limited solubility in polar protic solvents (e.g., water, methanol) but dissolves readily in halogenated solvents (e.g., DCM, chloroform) and HFIP. The aldehyde group is susceptible to oxidation, necessitating storage under inert conditions at temperatures below −20°C.

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 10.01 (s, 1H, CHO), 8.25 (s, 1H, NH), 7.92 (d, Hz, 1H, H7), 7.68 (d, Hz, 1H, H5), 7.45 (t, Hz, 1H, H6), 6.95 (s, 1H, H2).

-

C NMR (101 MHz, CDCl): δ 191.2 (CHO), 144.5 (C3), 135.6 (C4), 129.8 (C7a), 125.4 (q, Hz, CF), 122.1 (C5), 121.3 (C6), 119.8 (C2), 115.5 (C3a), 111.4 (C7).

Industrial Applications and Challenges

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and COX-2 antagonists. For instance, coupling the aldehyde with hydrazine derivatives yields hydrazone-based inhibitors of EGFR (epidermal growth factor receptor) with nanomolar potency.

Scalability and Cost

Industrial production faces challenges in optimizing trifluoromethylation steps, which often require expensive reagents like CFSONa. Continuous flow reactors and catalyst recycling strategies are under investigation to improve cost-efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume